2-Methylidene-1lambda6-thiolane-1,1-dione
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Overview
Description
2-Methylidene-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound with the molecular formula C5H8O2S. It is also known by its IUPAC name, 2-methylenetetrahydrothiophene 1,1-dioxide. This compound is characterized by a thiolane ring with a methylene group at the 2-position and two oxygen atoms bonded to the sulfur atom, forming a sulfone group. It is a white powder with a melting point of 36-38°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-1lambda6-thiolane-1,1-dione typically involves the reaction of tetrahydrothiophene with a suitable oxidizing agent to introduce the sulfone group. One common method is the oxidation of tetrahydrothiophene using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction proceeds as follows:
Tetrahydrothiophene+H2O2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The methylene group at the 2-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used
Scientific Research Applications
2-Methylidene-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methylidene-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: The parent compound without the sulfone group.
2-Methylenetetrahydrothiophene: Similar structure but lacks the sulfone group.
1,1-Dioxo-1lambda6-thiolane: Similar sulfone group but different substitution pattern.
Uniqueness
2-Methylidene-1lambda6-thiolane-1,1-dione is unique due to the presence of both a methylene group and a sulfone group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-methylidenethiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-5-3-2-4-8(5,6)7/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORBHRIAVFQFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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